molecular formula C14H19ClN2O B5125576 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B5125576
M. Wt: 266.76 g/mol
InChI Key: MLIYIVVOICVRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders.

Scientific Research Applications

1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders. It has been shown to enhance cognitive function, improve memory, and increase attention and alertness. 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to a specific site on the receptor, 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide enhances the activity of the receptor in response to the neurotransmitter acetylcholine. This results in increased neuronal activity, which is thought to underlie the cognitive and behavioral effects of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been shown to enhance cognitive function, improve memory, and increase attention and alertness in both animal models and human subjects. It has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. These effects are thought to be mediated by the enhanced activity of the α7 nAChR in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of cognitive impairments and neurological disorders, such as schizophrenia, Alzheimer's disease, and ADHD. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, such as students or military personnel. Finally, further research is needed to better understand the mechanism of action of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide and to develop more potent and selective modulators of the α7 nAChR.

Synthesis Methods

1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with N-methyl-4-piperidone to form the intermediate 2-chlorobenzyl-N-methyl-4-piperidone. This intermediate is then reduced using sodium borohydride to produce 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16-14(18)11-6-8-17(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYIVVOICVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.